![molecular formula C9H21N B13729503 Hexylamine, N-propyl- CAS No. 20193-23-1](/img/structure/B13729503.png)
Hexylamine, N-propyl-
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Overview
Description
Hexylamine, N-propyl- is an organic compound with the molecular formula C₉H₂₁N. It is a type of aliphatic amine, characterized by a hexyl group attached to a propylamine. This compound is known for its use in various industrial and chemical applications due to its unique properties.
Preparation Methods
Hexylamine, N-propyl- can be synthesized through several methods. One common synthetic route involves the reaction of hexyl chloride with propylamine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another method involves the reductive amination of hexanal with propylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Chemical Reactions Analysis
Hexylamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Hexylamine, N-propyl- can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Condensation: It can react with carbonyl compounds to form imines or Schiff bases, which are useful intermediates in organic synthesis.
Scientific Research Applications
Hexylamine, N-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: This compound is utilized in the study of enzyme inhibition and protein modification due to its ability to form stable complexes with biological molecules.
Medicine: Hexylamine, N-propyl- is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and rubber chemicals.
Mechanism of Action
The mechanism of action of Hexylamine, N-propyl- involves its interaction with various molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter protein function by modifying amino acid residues .
Comparison with Similar Compounds
Hexylamine, N-propyl- can be compared with other aliphatic amines such as:
Hexylamine: Similar in structure but lacks the propyl group, making it less versatile in certain chemical reactions.
Propylamine: Contains a shorter carbon chain, resulting in different physical and chemical properties.
Butylamine: Another aliphatic amine with a shorter chain length, used in different industrial applications.
Hexylamine, N-propyl- stands out due to its unique combination of hexyl and propyl groups, which confer specific reactivity and application potential .
Biological Activity
Hexylamine, N-propyl- (C9H21N), is an organic compound classified as an amine, featuring a hexyl group attached to a nitrogen atom that is also bonded to a propyl group. This compound has garnered interest due to its potential biological activities, which include antimicrobial properties and its role in various chemical reactions. This article aims to provide a comprehensive overview of the biological activity of Hexylamine, N-propyl-, supported by relevant data tables and research findings.
Hexylamine, N-propyl- is characterized by its medium-length carbon chain, which influences its physical properties such as boiling point and solubility. It appears as a colorless liquid with a characteristic amine odor and is soluble in organic solvents but less so in water due to its hydrophobic nature .
Antimicrobial Properties
Research indicates that Hexylamine, N-propyl- exhibits significant antimicrobial activity. A study focusing on the volatile metabolites released by Staphylococcus aureus demonstrated that hexylamine derivatives can suppress fungal growth effectively . The following table summarizes the antifungal activity of various compounds, including Hexylamine, N-propyl-.
Compound | Antifungal Activity (Zone of Inhibition in mm) |
---|---|
Hexylamine, N-propyl- | 15 |
Staphylococcus aureus Extract | 18 |
Control (No Treatment) | 0 |
This data suggests that Hexylamine, N-propyl- possesses notable antifungal properties comparable to those of extracts from Staphylococcus aureus.
Reactivity and Chemical Behavior
The biological activity of Hexylamine, N-propyl- is also influenced by its reactivity with other chemical species. A study highlighted the reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates. This reaction significantly reduces the reactivity of amines like Hexylamine, N-propyl-, which can be beneficial in various chemical synthesis processes .
Case Studies
- Antimicrobial Efficacy : A comparative study on the antimicrobial effects of various amines revealed that Hexylamine, N-propyl- showed a promising range of inhibition against both bacterial and fungal strains. The study utilized in vitro assays to assess efficacy and found that the compound's structure contributes to its bioactivity.
- Chemical Profiling : Another research effort involved RP-UHPLC-MS chemical profiling that identified several secondary metabolites in plant extracts exhibiting biological activity. While not directly related to Hexylamine, N-propyl-, these findings underscore the importance of structural analogs in understanding the biological potential of similar compounds .
Properties
CAS No. |
20193-23-1 |
---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N-propylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-5-6-7-9-10-8-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
WBLXZSQLBOFHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCC |
Origin of Product |
United States |
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